Atamestane

Catalog No.
S548664
CAS No.
96301-34-7
M.F
C20H26O2
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atamestane

CAS Number

96301-34-7

Product Name

Atamestane

IUPAC Name

(8R,9S,10S,13S,14S)-1,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C20H26O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10-11,15-17H,4-9H2,1-3H3/t15-,16-,17-,19-,20-/m0/s1

InChI Key

PEPMWUSGRKINHX-TXTPUJOMSA-N

SMILES

CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C

solubility

Soluble in DMSO, not in water

Synonyms

1-methyl-1,4-androstadiene-3,17-dione, atamestane, SH 489, SH-489, SH489

Canonical SMILES

CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C

Isomeric SMILES

CC1=CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)C

The exact mass of the compound Atamestane is 298.19328 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Molecular Mechanisms of Pharmacological Action - Enzyme Inhibitors - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Atamestane (1-methylandrosta-1,4-diene-3,17-dione) is a highly selective, mechanism-based (irreversible) steroidal aromatase inhibitor. Structurally related to androstenedione, it acts as a "suicide substrate" that permanently inactivates the aromatase enzyme, effectively blocking the conversion of androgens to estrogens. In procurement and laboratory contexts, Atamestane is prioritized for its strict target specificity—unlike earlier or alternative steroidal inhibitors, it lacks intrinsic hormonal (androgenic) activity and does not inhibit other cytochrome P450-dependent enzymes involved in adrenal steroidogenesis[1]. This makes it an essential biochemical tool for isolating aromatase-dependent pathways in endocrine research, oncology modeling, and steroidal biocatalysis.

Substituting Atamestane with other aromatase inhibitors fundamentally alters experimental variables in endocrine and oncological models. Non-steroidal inhibitors (like letrozole or anastrozole) bind reversibly to the cytochrome P450 heme moiety, whereas Atamestane is a steroidal suicide inhibitor that permanently binds the active site, requiring de novo enzyme synthesis for recovery. Furthermore, substituting with the closely related steroidal inhibitor exemestane introduces confounding androgenic activity [1], while formestane (4-OHA) introduces off-target 5α-reductase inhibition. For researchers requiring pure, irreversible aromatase blockade without secondary hormonal receptor activation or multi-enzyme cross-reactivity [2], generic substitution compromises assay integrity and reproducibility.

Absence of Confounding Androgenic Activity in Endocrine Models

In comparative in vivo studies using intact rat models, the steroidal inhibitor exemestane demonstrated slight intrinsic androgenic activity, which suppressed luteinizing hormone (LH) levels. In contrast, Atamestane exhibited no intrinsic hormonal or antihormonal activity, resulting in a compensatory increase in LH levels typical of pure estrogen blockade [1]. This strict lack of androgenic feedback distinguishes Atamestane from other steroidal AIs.

Evidence DimensionLuteinizing Hormone (LH) Feedback / Androgenic Activity
Target Compound DataAtamestane: Increased LH levels (pure aromatase inhibition, no androgenic activity)
Comparator Or BaselineExemestane: Suppressed LH levels (confounding androgenic effect)
Quantified DifferenceDivergent LH response indicating 0% androgenic cross-reactivity for Atamestane
ConditionsIn vivo DMBA-induced mammary tumor rat model (subcutaneous administration)

Ensures that in vivo endocrine and oncology models are not confounded by unintended androgen receptor activation, reducing the need for complex control adjustments.

Superior Selectivity Against Off-Target Steroidogenic Enzymes

First-generation and alternative second-generation steroidal inhibitors often suffer from off-target effects. Formestane (4-OHA), a close structural analog, has been shown to inhibit 5α-reductase in vitro. Atamestane, however, demonstrates strict selectivity for aromatase and shows zero inhibition of 5α-reductase or other cytochrome-P450 dependent enzymes involved in adrenal steroidogenesis[1].

Evidence DimensionOff-target enzyme inhibition (5α-reductase and adrenal P450s)
Target Compound DataAtamestane: No inhibition of 5α-reductase or adrenal P450s
Comparator Or BaselineFormestane (4-OHA): Active inhibition of 5α-reductase
Quantified DifferenceComplete elimination of 5α-reductase cross-reactivity
ConditionsIn vitro enzymatic profiling

Critical for ensuring assay reproducibility and preventing cross-contamination in steroidogenic pathway mapping, reducing the need for secondary purification or control adjustments.

High-Potency Aromatase Inhibition in Biocatalytic Assays

In biocatalytic screening assays evaluating human aromatase inhibition, Atamestane demonstrated an IC50 of 13.8 ± 0.2 nM. In the same experimental framework, the comparator steroidal AI exemestane exhibited a significantly higher IC50 of 232.0 ± 31 nM [1]. While both are irreversible mechanism-based inhibitors, Atamestane's specific binding kinetics in this assay highlight its utility as a highly potent baseline reference compound.

Evidence DimensionHuman Aromatase IC50
Target Compound DataAtamestane: 13.8 ± 0.2 nM
Comparator Or BaselineExemestane: 232.0 ± 31 nM
Quantified Difference~16.8-fold lower IC50 for Atamestane in specific biocatalytic screening
ConditionsIn vitro human aromatase enzyme inhibition assay

Provides a highly potent steroidal baseline for in vitro biochemical assays comparing mechanism-based suicide inhibitors.

Combinatorial Formulation Compatibility for End-Organ Sparing

When evaluating complete estrogen blockade, combining anti-estrogens with aromatase inhibitors often exacerbates end-organ toxicities. However, in ovariectomized (OVX) rat models, the combination of Atamestane with toremifene maintained positive bone density effects and significantly decreased serum cholesterol and LDL, without the uterine weight increases typically driven by anti-estrogens alone [1]. Atamestane's specific steroidal profile allows it to synergize with selective estrogen receptor modulators (SERMs) without compounding endometrial toxicity.

Evidence DimensionUterine weight and lipid metabolism in combinatorial use
Target Compound DataAtamestane + Toremifene: Decreased LDL, no increase in uterine weight
Comparator Or BaselineToremifene alone: Increased uterine weight and epithelium lining height
Quantified DifferencePrevention of SERM-induced uterine hypertrophy while maintaining lipid benefits
ConditionsOvariectomized (OVX) rat model

Enables streamlined procurement for combinatorial formulation development, allowing researchers to test dual-therapy estrogen blockade without the confounding variable of endometrial toxicity.

Pure Aromatase Inhibition in Endocrine Modeling

Due to its lack of intrinsic androgenic activity (unlike exemestane) and its failure to inhibit 5α-reductase (unlike formestane), Atamestane is the optimal choice for in vivo models where pure, unconfounded estrogen deprivation is required [1].

Baseline Reference in Steroidal Biocatalysis

With a highly potent IC50 (13.8 nM) against human aromatase in specific assays, Atamestane serves as a critical benchmark compound for evaluating the kinetics of novel mechanism-based "suicide" inhibitors[2].

Combinatorial Endocrine Formulation Research

Its proven ability to synergize with SERMs like toremifene without exacerbating uterine hypertrophy makes Atamestane highly valuable for researchers developing next-generation, end-organ-sparing dual-therapy formulations [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

298.193280068 g/mol

Monoisotopic Mass

298.193280068 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

62GA3K28B6

Pharmacology

Atamestane is a synthetic steroidal substance with antineoplastic activity. Atamestane binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the conversion of cholesterol to pregnenolone and the peripheral aromatization of androgenic precursors into estrogens. (NCI04)

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

96301-34-7

Wikipedia

Atamestane

Dates

Last modified: 02-18-2024
1: Goss PE, Qi S, Hu H. Comparing the effects of atamestane, toremifene and tamoxifen alone and in combination, on bone, serum lipids and uterus in ovariectomized rats. J Steroid Biochem Mol Biol. 2009 Feb;113(3-5):233-40. doi: 10.1016/j.jsbmb.2009.01.005. Epub 2009 Jan 20. PubMed PMID: 19429427.
2: Goss P, Bondarenko IN, Manikhas GN, Pendergrass KB, Miller WH Jr, Langecker P, Blanchett D. Phase III, double-blind, controlled trial of atamestane plus toremifene compared with letrozole in postmenopausal women with advanced receptor-positive breast cancer. J Clin Oncol. 2007 Nov 1;25(31):4961-6. PubMed PMID: 17971594.
3: Sabnis GJ, Macedo L, Goloubeva O, Schayowitz A, Zhu Y, Brodie A. Toremifene-atamestane; alone or in combination: predictions from the preclinical intratumoral aromatase model. J Steroid Biochem Mol Biol. 2008 Jan;108(1-2):1-7. Epub 2007 Sep 7. PubMed PMID: 17942301; PubMed Central PMCID: PMC3081608.
4: Santen RJ, Demers L, Ohorodnik S, Settlage J, Langecker P, Blanchett D, Goss PE, Wang S. Superiority of gas chromatography/tandem mass spectrometry assay (GC/MS/MS) for estradiol for monitoring of aromatase inhibitor therapy. Steroids. 2007 Jul;72(8):666-71. Epub 2007 May 21. PubMed PMID: 17588628.
5: Goss PE, Qi S, Hu H, Cheung AM. The effects of atamestane and toremifene alone and in combination compared with letrozole on bone, serum lipids and the uterus in an ovariectomized rat model. Breast Cancer Res Treat. 2007 Jul;103(3):293-302. Epub 2006 Oct 25. PubMed PMID: 17063268.
6: Muller M, van den Beld AW, van der Schouw YT, Grobbee DE, Lamberts SW. Effects of dehydroepiandrosterone and atamestane supplementation on frailty in elderly men. J Clin Endocrinol Metab. 2006 Oct;91(10):3988-91. Epub 2006 Jun 27. PubMed PMID: 16804050.
7: Ito K, Fukabori Y, Shibata Y, Suzuki K, Mieda M, Gotanda K, Honma S, Yamanaka H. Effects of a new steroidal aromatase inhibitor, TZA-2237, and/or chlormadinone acetate on hormone-induced and spontaneous canine benign prostatic hyperplasia. Eur J Endocrinol. 2000 Oct;143(4):543-54. PubMed PMID: 11022202.
8: Harada N, Honda SI, Hatano O. Aromatase inhibitors and enzyme stability. Endocr Relat Cancer. 1999 Jun;6(2):211-8. PubMed PMID: 10731111.
9: Steckelbroeck S, Heidrich DD, Stoffel-Wagner B, Hans VH, Schramm J, Bidlingmaier F, Klingmüller D. Characterization of aromatase cytochrome P450 activity in the human temporal lobe. J Clin Endocrinol Metab. 1999 Aug;84(8):2795-801. Erratum in: J Clin Endocrinol Metab 1999 Dec;84(12):4606. PubMed PMID: 10443682.
10: Boehm S, Nirnberger G, Ferrari P. Estrogen suppression as a pharmacotherapeutic strategy in the medical treatment of benign prostatic hyperplasia: evidence for its efficacy from studies with mepartricin. Wien Klin Wochenschr. 1998 Dec 11;110(23):817-23. Review. PubMed PMID: 10025034.

Explore Compound Types